6-Fluorobenzo[b]thiophene-2-carbaldehyde
Overview
Description
6-Fluoro-benzo[b]thiophene-2-carbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom at the 1 position . They are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Synthesis and Chemical Properties
Site-Specific Synthesis : Yi Wang and D. Burton (2007) described a site-specific synthesis process for 4-substituted-6-fluoro(carboalkoxyl)benzo[b]furans and benzo[b]thiophenes, providing these compounds in good yields. This process includes reactions with Wittig reagent, Sonogashira reaction, and base-catalyzed cyclization (Wang & Burton, 2007).
Synthesis and Characterization : Abdel-fattah and Attaby (2012) synthesized 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile and investigated its reaction with active halogen-containing reagents, leading to various thieno[2,3-b]pyridine derivatives (Abdel-fattah & Attaby, 2012).
Facile Synthesis Entry : Datta and De (1989) used 6,7-dihydrobenzo[b]thiophen-4(5H)-one and its derivatives for the preparation of various benzo[b]thiophene derivatives, providing a facile entry into the thieno[2,3-g] indole system (Datta & De, 1989).
Biological Applications and Synthesis
Antibacterial and Other Biological Activities : Ali et al. (2013) synthesized novel 4-arylthiophene-2-carbaldehyde compounds and evaluated them for antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities, finding good activities in these areas (Ali et al., 2013).
Schiff Base Synthesis for Biological Activity Studies : Ünver et al. (2020) synthesized bis(benzo[b]thiophene-2-yl) alkyl methanimine derivatives and conducted antimicrobial and antileishmanial activity studies, revealing significant biological potential (Ünver et al., 2020).
Fluorescence Determination in Amino Acids : El‐Borai and Rizk (2009) explored the use of benzo[b]thiophene-5,6-dicarboxaldehyde in the synthesis of fluorescent compounds, applying it for the fluorogenic reaction with amino acids (El‐Borai & Rizk, 2009).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
6-fluoro-1-benzothiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXDGBIIKCSDBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264597 | |
Record name | 6-Fluorobenzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212078-71-2 | |
Record name | 6-Fluorobenzo[b]thiophene-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212078-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluorobenzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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